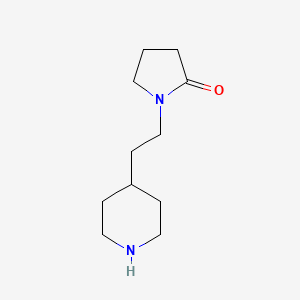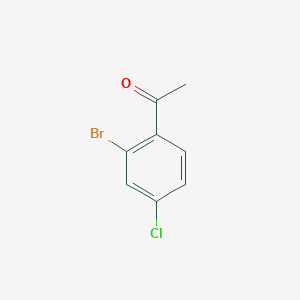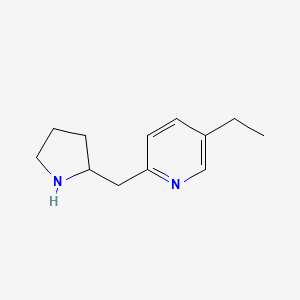
5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine (5-E2P2MP) is an organic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has proven to be a versatile and powerful tool for laboratory experiments.
Scientific Research Applications
1. Palladium Complexes and Small Molecule Activation
Palladium complexes involving pyridine derivatives, including those structurally similar to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, are synthesized and characterized. These compounds have been studied for their ability to activate small molecules, indicating potential applications in catalysis and material science (Ojwach, Guzei, & Darkwa, 2009).
2. Pyridine as a Protecting Group in Polymer Chemistry
Pyridine derivatives are utilized as protecting groups for carboxylic acids in polymer chemistry. This application highlights the role of pyridine structures, akin to this compound, in developing novel polymeric materials with selective deprotection strategies (Elladiou & Patrickios, 2012).
3. Synthesis of Tetrahydropyridines
Research demonstrates the utilization of pyridine derivatives in the synthesis of highly functionalized tetrahydropyridines. These compounds, derived from pyridine structures, show potential in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).
4. Quantum Chemical Investigations
Quantum chemical studies on pyrrolidinone derivatives, closely related to this compound, provide insights into their electronic properties. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
5. Novel Cascade Reactions in Organic Synthesis
In organic synthesis, pyridin-2-ylmethyl structures are involved in novel cascade reactions. These reactions are pivotal for the construction of complex molecules, indicating the significance of pyridine derivatives in synthetic chemistry (Li, Chen, Fan, Wei, & Yan, 2019).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives are known to be modified to obtain the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Safety and Hazards
Future Directions
The future directions in the research and application of pyridine and pyrrolidine derivatives are vast. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals . The development of new synthetic methods and the discovery of new biological activities of these compounds are areas of ongoing research.
Properties
IUPAC Name |
5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHITMAEHYBQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

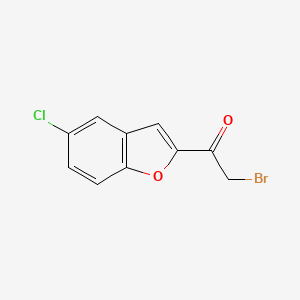

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
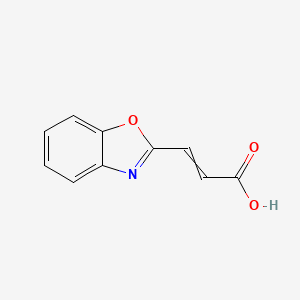

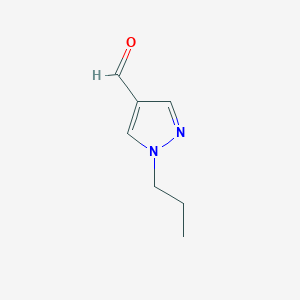
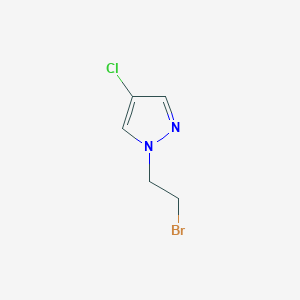
![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

